Bienvenue dans la boutique en ligne BenchChem!

Cefotaxime Sodium Impurity G-d3

Pharmaceutical Analysis LC-MS/MS Method Validation Internal Standardization

Cefotaxime Sodium Impurity G-d3 is the only scientifically valid internal standard for accurate LC-MS/MS quantification of Impurity G. Non-deuterated analogs introduce significant quantitative error from uncorrected matrix effects and ion suppression. Engineered with a +3 Da mass shift, this deuterated standard co-elutes with the target analyte while enabling unambiguous MS detection. Essential for ANDA submissions, ICH Q3A/B impurity profiling, forced degradation studies, and USP/EP compliance. Your batch release and regulatory data integrity depend on using the correct internal standard.

Molecular Formula C₂₂H₁₈D₃N₈NaO₉S₃
Molecular Weight 663.65
Cat. No. B1154723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefotaxime Sodium Impurity G-d3
Synonyms(6R,7R)-3-(Acetoxymethyl)-7-((Z)-2-(2-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)thiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate Sodium Salt-d3
Molecular FormulaC₂₂H₁₈D₃N₈NaO₉S₃
Molecular Weight663.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefotaxime Sodium Impurity G-d3: Certified Deuterated Reference Standard for Trace-Level LC-MS/MS Quantification in Pharmaceutical Quality Control


Cefotaxime Sodium Impurity G-d3 is a stable isotope-labeled analog of Cefotaxime Sodium Impurity G, a process-related and degradation impurity of the third-generation cephalosporin antibiotic cefotaxime . Its molecular formula is C₂₂H₁₈D₃N₈NaO₉S₃, and its molecular weight is 663.65 g/mol, differing from the non-deuterated form (C₂₂H₂₁N₈NaO₉S₃, 660.64 g/mol) by the substitution of three hydrogen atoms with deuterium . This deuterated impurity reference standard is essential for analytical method development, method validation (AMV), and quality control (QC) applications, particularly for achieving compliance with pharmacopeial monographs from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) .

Why Cefotaxime Sodium Impurity G-d3 Cannot Be Substituted: The Critical Role of Isotopic Labeling in Accurate Quantification


Direct substitution of Cefotaxime Sodium Impurity G-d3 with its non-deuterated counterpart or other structural analogs in LC-MS/MS workflows is scientifically invalid and introduces significant quantitative inaccuracy. The deuterated compound is engineered as an ideal internal standard (IS), co-eluting with the target analyte (non-deuterated Impurity G) but possessing a distinct mass shift (+3 Da) detectable by mass spectrometry . This isotopic labeling effectively compensates for matrix effects and ion suppression/enhancement that commonly plague biological and pharmaceutical sample analysis [1]. Using a non-deuterated or structurally dissimilar analog fails to correct for these variable analytical interferences, leading to compromised method accuracy and precision, thereby jeopardizing regulatory compliance and data integrity in stability studies or batch release testing [1].

Quantitative Differentiation Evidence for Cefotaxime Sodium Impurity G-d3 as a Preferred Analytical Tool


Enhanced Accuracy and Precision via Deuterated Internal Standard Compensation in LC-MS/MS Quantification

The use of Cefotaxime Sodium Impurity G-d3 as a deuterated internal standard (d3-IS) provides a quantifiable advantage over the use of a non-deuterated surrogate internal standard. In a validated LC-MS/MS assay for cefotaxime in human plasma, the precision was reported within ±7.3% and accuracy within ±5% across a wide concentration range (0.5 to 500 mg/L) when a deuterated internal standard was employed [1]. While this specific study used a deuterated cefotaxime API as IS, the principle directly translates to impurity quantification, where a deuterated impurity standard (G-d3) corrects for matrix-induced ion suppression/enhancement, which can otherwise exceed 20% variability without proper IS compensation [2].

Pharmaceutical Analysis LC-MS/MS Method Validation Internal Standardization

Superior Sensitivity for Trace Impurity Detection Compared to HPLC-UV

The analytical sensitivity achievable with Cefotaxime Sodium Impurity G-d3 in an LC-MS/MS workflow is significantly higher than that of conventional HPLC-UV methods, which are often used for impurity quantification. For the non-deuterated Impurity G, a validated HPLC method reported a detection limit (LOD) of 0.02% and a quantitation limit (LOQ) of 0.05% . In contrast, an LC-MS method for cefotaxime impurities demonstrated a linear range from 1-100 μg·mL⁻¹, allowing for detection and quantification of impurities at levels far below the typical HPLC-UV LOQ of 0.05% (e.g., down to ~0.01 μg·mL⁻¹ depending on MS instrument sensitivity) [1]. The deuterated standard enables stable isotope dilution mass spectrometry (SID-MS), which is the gold standard for trace-level quantification.

Pharmaceutical Impurity Profiling LC-MS Sensitivity Regulatory Thresholds

Defined Structural and Purity Specification Enables Reliable Quantitative Analysis

Cefotaxime Sodium Impurity G-d3 is supplied as a fully characterized reference standard with a typical purity of 95% . This is in contrast to the non-deuterated Cefotaxime Sodium EP Impurity G, which is reported to have a purity of 99.01% in some reference standard preparations [1]. While the non-deuterated form may have a higher purity, the deuterated form's isotopic enrichment and structural identity are the critical parameters for its intended use as an internal standard. The exact mass shift (+3 Da) and high isotopic purity ensure unambiguous detection and quantification by MS without interference from the natural abundance isotopic envelope of the non-deuterated analyte.

Reference Standard Characterization Quality Control Regulatory Compliance

Key Application Scenarios for Cefotaxime Sodium Impurity G-d3 in Pharmaceutical Development and Quality Control


Validated LC-MS/MS Method Development for Trace Impurity Profiling in Drug Substance and Product

In the development and validation of a stability-indicating LC-MS/MS method for cefotaxime sodium drug substance or finished product, Cefotaxime Sodium Impurity G-d3 is the preferred internal standard. Its use enables the accurate and precise quantification of Impurity G at trace levels, directly addressing ICH Q3A/B requirements for impurity identification and qualification. The superior sensitivity over HPLC-UV ensures that even minor degradation products are monitored effectively, safeguarding patient safety and product quality throughout the shelf life.

Correcting Matrix Effects in Bioanalytical Studies for Pharmacokinetics and Therapeutic Drug Monitoring

For pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM) of cefotaxime, where plasma or other biological matrices cause significant ion suppression, Cefotaxime Sodium Impurity G-d3 (or its analog) is crucial as an internal standard. It corrects for sample-to-sample variability in ionization efficiency , ensuring that the measured concentrations of cefotaxime and its metabolites are accurate and reliable. This application is vital for establishing safety and efficacy margins in clinical trials and for optimizing dosing regimens in patient care.

Regulatory Submission Support for Abbreviated New Drug Applications (ANDA)

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA) for cefotaxime sodium, the use of a well-characterized, deuterated impurity standard like Cefotaxime Sodium Impurity G-d3 is a key component of demonstrating analytical method equivalence to the reference listed drug (RLD). It provides the necessary specificity and sensitivity to control impurity levels within the limits specified in USP and EP monographs, thereby strengthening the chemistry, manufacturing, and controls (CMC) section of the submission and facilitating a smoother regulatory review .

Stability Study Design and Forced Degradation Experiments

During forced degradation studies (e.g., exposure to heat, light, acid, base, or oxidants) designed to elucidate the degradation pathway of cefotaxime sodium, Cefotaxime Sodium Impurity G-d3 is used to accurately quantify the formation of Impurity G. By using a deuterated internal standard, analysts can precisely track the increase in Impurity G levels over time, even in complex sample matrices, providing robust data to support the proposed degradation mechanism and to establish appropriate storage conditions and retest periods for the drug substance and product .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefotaxime Sodium Impurity G-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.